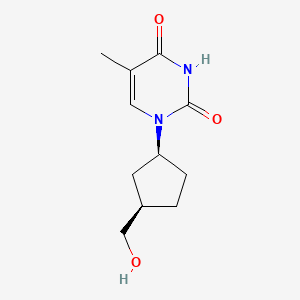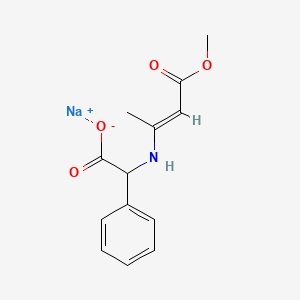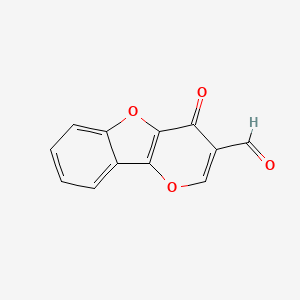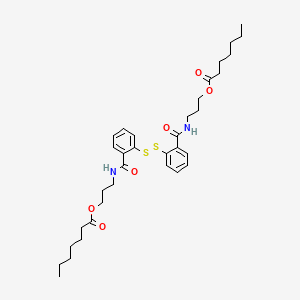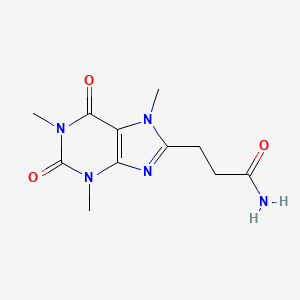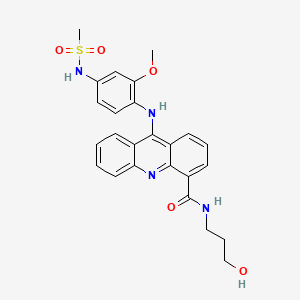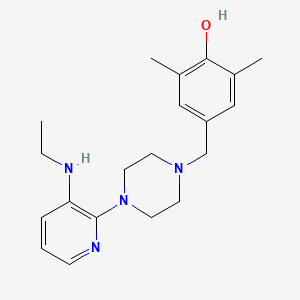
Phenol, 4-((4-(3-(ethylamino)-2-pyridinyl)-1-piperazinyl)methyl)-2,6-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenol, 4-((4-(3-(ethylamino)-2-pyridinyl)-1-piperazinyl)methyl)-2,6-dimethyl- is a complex organic compound with a unique structure that includes a phenol group, a piperazine ring, and a pyridine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 4-((4-(3-(ethylamino)-2-pyridinyl)-1-piperazinyl)methyl)-2,6-dimethyl- typically involves multiple steps. One common method is the nucleophilic aromatic substitution reaction, where an aryl halide is reacted with a nucleophile under specific conditions . Another method involves the hydrolysis of diazonium salts, which are highly reactive and can be converted to phenols upon warming with water .
Industrial Production Methods
Industrial production of phenolic compounds often involves the cumene process, where benzene is alkylated with propylene to form cumene, which is then oxidized to produce phenol and acetone . This method is widely used due to its efficiency and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
Phenol, 4-((4-(3-(ethylamino)-2-pyridinyl)-1-piperazinyl)methyl)-2,6-dimethyl- undergoes various chemical reactions, including:
Oxidation: Phenols can be oxidized to quinones under specific conditions.
Reduction: Reduction reactions can convert phenols to cyclohexanols.
Substitution: Electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation, are common for phenolic compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration of phenol can yield 2-nitrophenol and 4-nitrophenol .
Applications De Recherche Scientifique
Phenol, 4-((4-(3-(ethylamino)-2-pyridinyl)-1-piperazinyl)methyl)-2,6-dimethyl- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Phenol, 4-((4-(3-(ethylamino)-2-pyridinyl)-1-piperazinyl)methyl)-2,6-dimethyl- involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, while the piperazine and pyridine moieties can interact with receptors and enzymes, modulating their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenol, 3-(ethylamino)-4-methyl-: Similar structure but lacks the piperazine and pyridine rings.
Phenol, 4,4’-(1-methylethylidene)bis-: Contains two phenol groups connected by a methylene bridge.
Uniqueness
Phenol, 4-((4-(3-(ethylamino)-2-pyridinyl)-1-piperazinyl)methyl)-2,6-dimethyl- is unique due to its combination of phenol, piperazine, and pyridine moieties, which confer distinct chemical and biological properties. This combination allows for diverse interactions and applications that are not possible with simpler phenolic compounds.
Propriétés
Numéro CAS |
136816-68-7 |
|---|---|
Formule moléculaire |
C20H28N4O |
Poids moléculaire |
340.5 g/mol |
Nom IUPAC |
4-[[4-[3-(ethylamino)pyridin-2-yl]piperazin-1-yl]methyl]-2,6-dimethylphenol |
InChI |
InChI=1S/C20H28N4O/c1-4-21-18-6-5-7-22-20(18)24-10-8-23(9-11-24)14-17-12-15(2)19(25)16(3)13-17/h5-7,12-13,21,25H,4,8-11,14H2,1-3H3 |
Clé InChI |
VAMZJJLNVAPDHG-UHFFFAOYSA-N |
SMILES canonique |
CCNC1=C(N=CC=C1)N2CCN(CC2)CC3=CC(=C(C(=C3)C)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



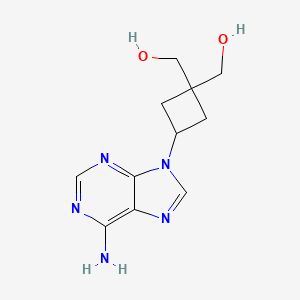
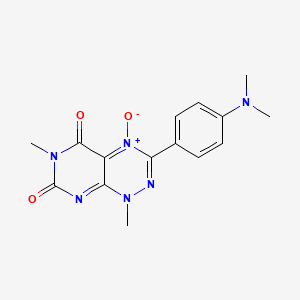
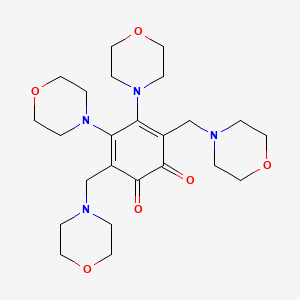
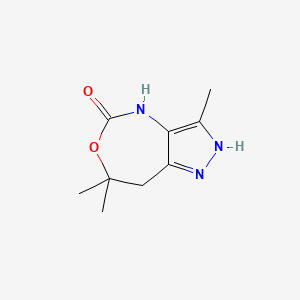
![2-[[4-[2-[4-(Oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenoxy]methyl]oxirane;2-piperazin-1-ylethanamine](/img/structure/B12794903.png)
![2-[[4-[2-[4-(Oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenoxy]methyl]oxirane;2-piperazin-1-ylethanamine](/img/structure/B12794909.png)
